4-[2-(4-Methylphenyl)propan-2-yl]benzoic acid
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Overview
Description
4-[2-(4-Methylphenyl)propan-2-yl]benzoic acid is an organic compound with the molecular formula C17H18O2. It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 4-methylphenyl group and a propan-2-yl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methylphenyl)propan-2-yl]benzoic acid typically involves the Friedel-Crafts alkylation reaction. This reaction uses an alkyl halide and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the reactants in a suitable solvent like dichloromethane or chloroform.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Methylphenyl)propan-2-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
4-[2-(4-Methylphenyl)propan-2-yl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(4-Methylphenyl)propan-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Isopropylbenzoic acid: Similar structure but lacks the 4-methylphenyl group.
4-Methylbenzoic acid: Similar structure but lacks the propan-2-yl group.
2-(4-Methylphenyl)propan-2-ol: Similar structure but contains a hydroxyl group instead of a carboxylic acid group.
Uniqueness
4-[2-(4-Methylphenyl)propan-2-yl]benzoic acid is unique due to the presence of both the 4-methylphenyl and propan-2-yl groups, which confer distinct chemical and physical properties. These structural features contribute to its specific reactivity and applications in various fields.
Properties
CAS No. |
6278-37-1 |
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Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
4-[2-(4-methylphenyl)propan-2-yl]benzoic acid |
InChI |
InChI=1S/C17H18O2/c1-12-4-8-14(9-5-12)17(2,3)15-10-6-13(7-11-15)16(18)19/h4-11H,1-3H3,(H,18,19) |
InChI Key |
KZRKGXHRKUUSLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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